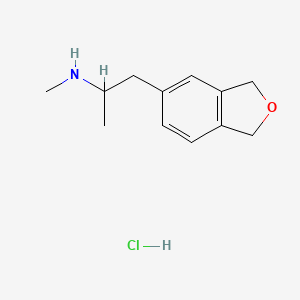

1-(1,3-Dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

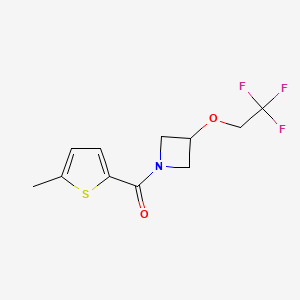

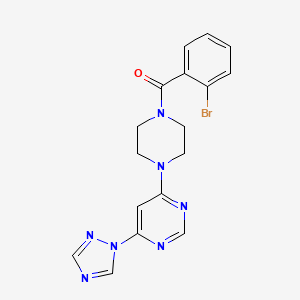

1-(1,3-Dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride, also known as 5-APB, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used for recreational purposes, but it also has potential scientific research applications.

Applications De Recherche Scientifique

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are ubiquitous in nature and have demonstrated strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These properties have made benzofuran derivatives subjects of intensive research efforts aimed at developing new therapeutic agents and understanding their mechanisms of action. For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease. Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents, showcasing the versatility and potential of benzofuran derivatives in drug discovery and development (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives have also emerged as potent scaffolds for designing antimicrobial agents active against various clinically relevant targets. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin diseases such as cancer or psoriasis. The unique structural features of benzofuran, coupled with its broad biological activities, make it a privileged structure in the field of drug discovery, particularly in searching for efficient antimicrobial candidates. This scaffold has gained attention for its potential in developing new therapeutic agents addressing the urgent need for novel antimicrobials due to the global problem of antibiotic resistance (Hiremathad et al., 2015).

Role in Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been a subject of interest, given their potential to neutralize active oxygen species and terminate free radical processes that can lead to cell impairment and various diseases. Chromones, a class related to benzofurans, are natural compounds present in significant amounts in a normal human diet and are associated with anti-inflammatory, antidiabetic, antitumor, anticancer, and other biological activities, which are thought to be related to their antioxidant properties (Yadav et al., 2014).

Mécanisme D'action

Target of Action

Ibf5map hydrochloride, also known as 1-(1,3-Dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride or Q464ZK8KZE, is a substituted amphetamine derivative . It is structurally related to drugs such as MDMA and 5-MAPDI .

Biochemical Pathways

The specific biochemical pathways affected by Ibf5map hydrochloride are currently unknown due to the lack of detailed pharmacological studies .

Propriétés

IUPAC Name |

1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9(13-2)5-10-3-4-11-7-14-8-12(11)6-10;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDOSVWZLPAKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(COC2)C=C1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibf5map hydrochloride | |

CAS RN |

2551115-14-9 |

Source

|

| Record name | Ibf5map hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2551115149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IBF5MAP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q464ZK8KZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)

![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)

![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)

![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2425581.png)

![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2425583.png)

![3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425590.png)